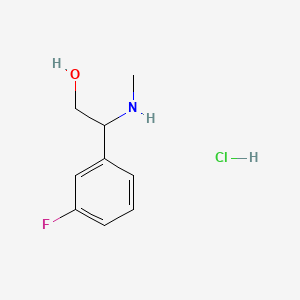
2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Formation of Intermediate: 3-fluorobenzaldehyde undergoes a reductive amination reaction with methylamine to form 3-fluoro-N-methylbenzylamine.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(3-fluorophenyl)-2-(methylamino)ethanol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-fluorophenyl)-2-(methylamino)acetaldehyde.
Reduction: Formation of 2-(3-fluorophenyl)-2-(methylamino)ethane.
Substitution: Formation of 2-(3-methoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride.
科学的研究の応用
2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride
Uniqueness
2-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H13ClFNO |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-9(6-12)7-3-2-4-8(10)5-7;/h2-5,9,11-12H,6H2,1H3;1H |
InChIキー |
WFHFVQTZLDMDOG-UHFFFAOYSA-N |
正規SMILES |
CNC(CO)C1=CC(=CC=C1)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


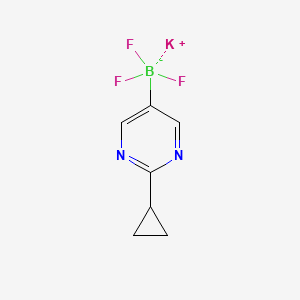
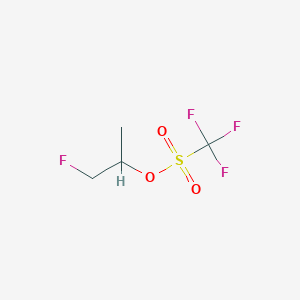
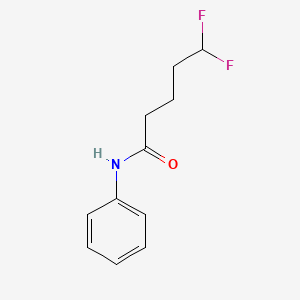
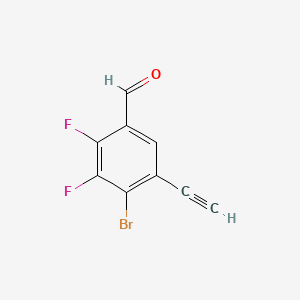
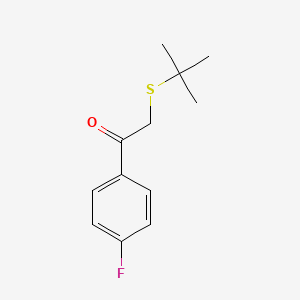

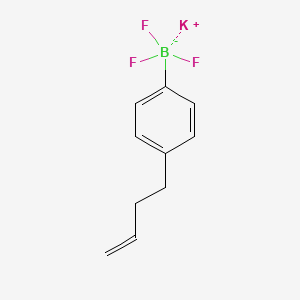

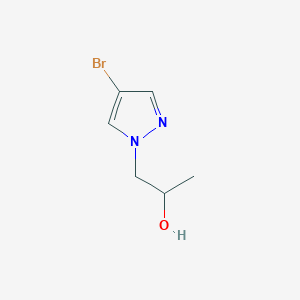
![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
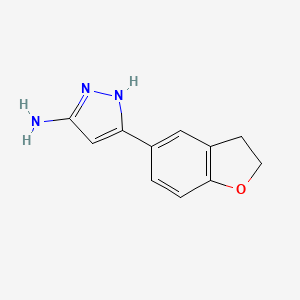
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)
